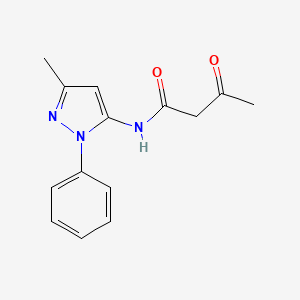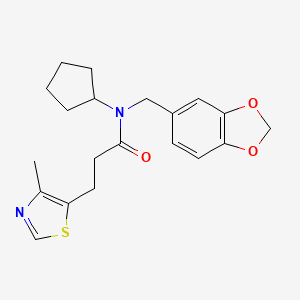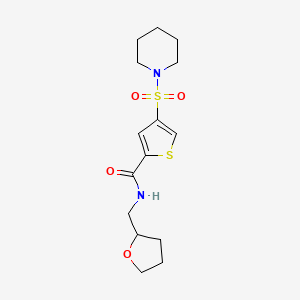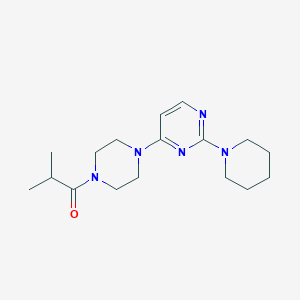![molecular formula C19H16O5 B5592334 methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)
methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate derivatives involves specific reactions characterized by the utilization of UV-visible, FT-IR, 1H-NMR, and 13C-NMR spectral data. The optimization of the calculation methods for various stretching vibration frequencies within the molecule highlights the complexity and precision required in synthesizing these compounds (Al-amiery et al., 2013).
Molecular Structure Analysis
The molecular and supramolecular structures of certain derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been elucidated through X-ray diffraction. This analysis sheds light on the geometric orientation and intermolecular interactions that define the compound's stability and reactivity (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Reactivity studies involving "methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate" derivatives have focused on their potential in forming complex molecular structures. For instance, reactions with ethyl bromoacetate and hydrazine hydrate lead to a series of compounds with varied chemical functionalities, showcasing the versatile chemical behavior of these molecules (Čačić et al., 2009).
Physical Properties Analysis
Physical properties such as crystal structure, solubility, and phase behavior are crucial for understanding the applicability of "methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate" derivatives in various fields. The crystal structure analysis of related compounds provides insights into the molecular conformation and intermolecular forces, which are essential for predicting the stability and solubility of these compounds (Mao et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on derivatives of coumarin, including methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, often explores their synthesis methods, structural elucidation, and potential for forming complex molecules or scaffolds for further chemical modifications. For instance, the synthesis of thiazolidin-4-ones based on related coumarin structures involves the reaction of coumarin derivatives with ethyl bromoacetate and hydrazine hydrate, leading to a series of Schiff’s bases and thiazolidinone derivatives, which are of interest for their antibacterial activity (Čačić et al., 2009). Such studies underline the versatility of coumarin derivatives in synthesizing novel compounds with potential biological activities.
Antimicrobial Activity
Coumarin derivatives are frequently investigated for their antimicrobial properties. The synthesis and evaluation of novel coumarin-based compounds, such as thiazole substituted coumarins, have demonstrated significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Parameshwarappa et al., 2009). These findings support the continued exploration of coumarin derivatives in the development of new antimicrobial drugs.
Crystallography and Molecular Structure
Crystallographic studies provide valuable insights into the molecular and supramolecular structures of coumarin derivatives, aiding in the understanding of their chemical behavior and interaction mechanisms. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate, a related compound, offers detailed information on molecular conformations and intermolecular interactions, crucial for drug design and development processes (Zhengyi Li et al., 2015).
Antioxidative and Anti-inflammatory Properties
Investigations into the antioxidative and anti-inflammatory properties of coumarin derivatives have shown promising results. For example, highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia demonstrated significant antioxidative activity and cyclooxygenase and lipoxygenase inhibitory properties, suggesting potential applications in treating inflammation-related conditions (Makkar & Chakraborty, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-16(23-11-18(21)22-2)9-8-14-15(10-17(20)24-19(12)14)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEZEZJHLBLOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)